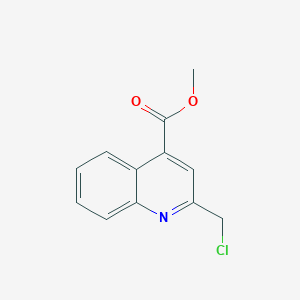
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzhydryl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate typically involves the reaction of 1-benzhydrylazetidine with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 1-benzhydrylazetidine: This intermediate is synthesized through the reaction of benzhydryl chloride with azetidine in the presence of a base such as sodium hydride.
Reaction with tert-butyl chloroformate: The 1-benzhydrylazetidine is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate intermediate.
Addition of ethylamine: Finally, ethylamine is added to the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted azetidines or benzhydryl derivatives.
Scientific Research Applications
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
- tert-Butyl (1-benzhydrylazetidin-3-yl)(propyl)carbamate
- tert-Butyl (1-benzhydrylazetidin-3-yl)(butyl)carbamate
Uniqueness
tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethyl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
929716-70-1 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-ethylcarbamate |
InChI |
InChI=1S/C23H30N2O2/c1-5-25(22(26)27-23(2,3)4)20-16-24(17-20)21(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,20-21H,5,16-17H2,1-4H3 |
InChI Key |
OXSCUALDXHDWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)



![[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12335521.png)

![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)






![Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12335573.png)
